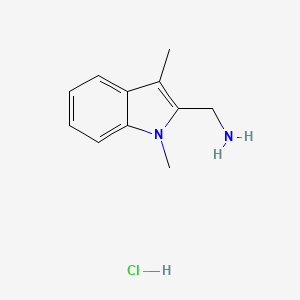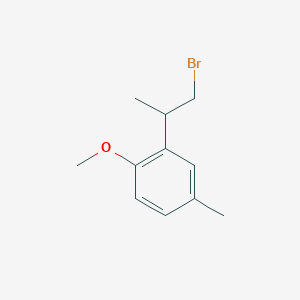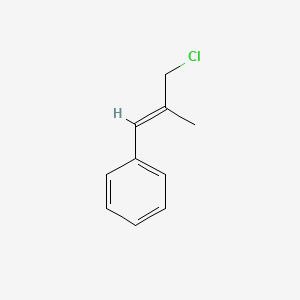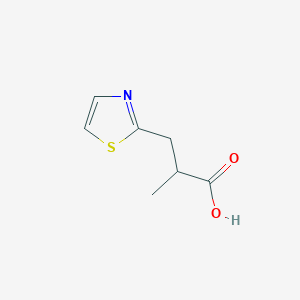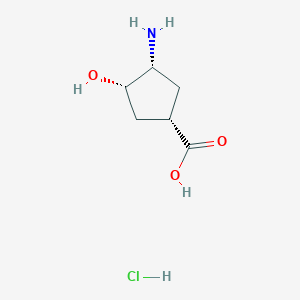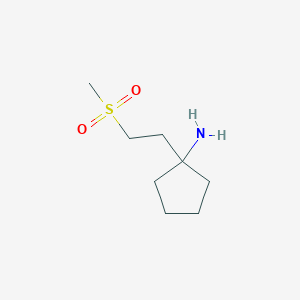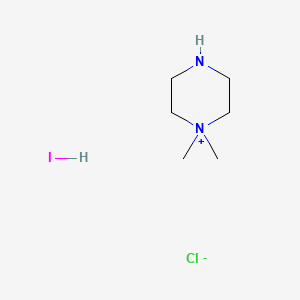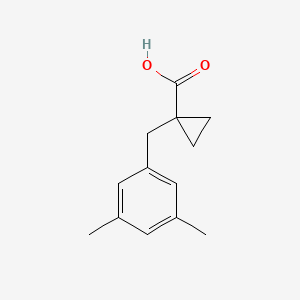
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid is a carboxylic acid compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3,5-dimethylbenzyl group. It is known for its unique reactivity and stability, making it a valuable tool in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid typically involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and carboxylic acid group.
3,5-Dimethylbenzoic acid: Contains the 3,5-dimethylbenzyl group but lacks the cyclopropane ring.
Uniqueness
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the 3,5-dimethylbenzyl group. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-5-10(2)7-11(6-9)8-13(3-4-13)12(14)15/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
AEEKBRMRBYIIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


